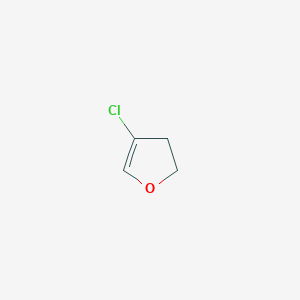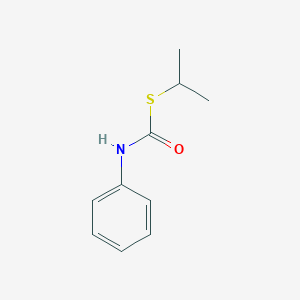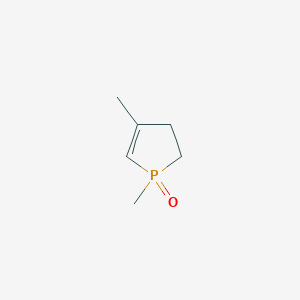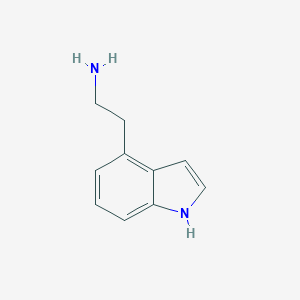
3(2H)-苯并呋喃酮,7-羟基-2,2-二甲基-
描述
3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
3(2H)-苯并呋喃酮衍生物已被合成并评估其抑制癌细胞生长的潜力。 例如,某些香豆素-3-甲酰胺衍生物,其结构基序与 3-酮羰基呋喃酚相似,已显示出对 HepG2 癌细胞系和 HeLa 癌细胞系有希望的结果 。这些发现表明,对 3(2H)-苯并呋喃酮结构进行修饰可能导致有效的抗癌剂。
抗 HIV 性能
研究表明,香豆素,包括 3(2H)-苯并呋喃酮衍生物,已被测试用于抗 HIV 性能。 香豆素环上特定位置(如 C-3、C-4 和 C-7)的药效团的存在对于生物活性至关重要 。这突出了 3-酮羰基呋喃酚在抗 HIV 研究中的潜力。
抗菌作用
尽管某些香豆素衍生物对革兰氏阳性和革兰氏阴性细菌几乎没有活性,但它们在某些条件下或在适当修饰后仍可能具有作为抗菌剂的潜力 。需要进一步探索这一应用领域,以确定 3-酮羰基呋喃酚作为抗菌化合物的功效。
抗肿瘤应用
香豆素的抗肿瘤特性已得到充分证实,多项研究表明 3(2H)-苯并呋喃酮衍生物可以作为抗肿瘤剂 。此应用在寻找肿瘤治疗和管理的新治疗选择方面尤为重要。
抗氧化特性
香豆素衍生物以其抗氧化能力而闻名。 3(2H)-苯并呋喃酮的结构特征,如羟基,可能有助于其抗氧化活性,这在对抗氧化应激相关疾病方面非常有价值 。
抗阿尔茨海默病
一些香豆素衍生物因其在治疗阿尔茨海默病方面的潜力而受到研究。 这些化合物与阿尔茨海默病相关生物靶标相互作用的能力表明,可以进一步探索 3-酮羰基呋喃酚在这方面的应用 。
抗结核活性
抗击结核病促使研究人员探索各种化学化合物,包括香豆素。 研究表明,某些衍生物可以作为抗结核剂,为开发涉及 3(2H)-苯并呋喃酮的新治疗方法提供了起点 。
抗血小板和抗炎作用
香豆素衍生物已被发现可以抑制血小板聚集,这是血栓性疾病的关键因素。 此外,它们的抗炎特性使它们成为治疗炎症性疾病的候选药物 。这种双重应用强调了 3-酮羰基呋喃酚的治疗多功能性。
作用机制
Target of Action
The primary targets of 3-Ketocarbofuran phenol are platelets . It inhibits the active form of GPIIb/IIIa on platelets, which plays a crucial role in platelet aggregation .
Mode of Action
3-Ketocarbofuran phenol interacts with its targets by inhibiting the synthesis of coagulation factors . It also inhibits the active form of GPIIb/IIIa on platelets, thereby preventing platelet aggregation .
Biochemical Pathways
The compound affects the coagulation pathway . By inhibiting the synthesis of coagulation factors and preventing platelet aggregation, it disrupts the normal coagulation process . The downstream effects include the prevention of blood clot formation .
Pharmacokinetics
It’s known that carbofuran, a related compound, and its metabolites can be detected in various biological samples, suggesting that they may have similar adme properties .
Result of Action
The molecular and cellular effects of 3-Ketocarbofuran phenol’s action include the inhibition of platelet aggregation, which can prevent the formation of blood clots . This could potentially have therapeutic implications in conditions where clot formation is a concern.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ketocarbofuran phenol. For instance, the presence of other compounds in a commercial product can affect the degradation rate of carbofuran, a related compound . .
属性
IUPAC Name |
7-hydroxy-2,2-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCZWCXCBPEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041556 | |
| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-16-7 | |
| Record name | 3-Ketocarbofuran phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2,2-dimethylbenzofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2,2-dimethyl-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of carbofuran in soil, and how does this relate to the formation of 3-Ketocarbofuran phenol?
A1: Research indicates that oxidation and hydrolysis are the major metabolic pathways of carbofuran in soil. [] Specifically, carbofuran undergoes biotransformation into various metabolites, including 3-hydroxycarbofuran, 3-ketocarbofuran, and ultimately, 3-ketocarbofuran phenol. [, , ] This suggests that 3-ketocarbofuran phenol is a downstream product of carbofuran degradation in soil.
Q2: How do factors like soil history and seasonality impact the formation of 3-ketocarbofuran phenol?
A2: Studies on cauliflower and Brussels sprouts crops reveal that the rate of carbofuran soil biodegradation, and consequently the formation of metabolites like 3-ketocarbofuran phenol, is influenced by several factors. [] The rate tends to be higher in spring compared to summer and is influenced by the soil's history of continuous cultivation with crops like cauliflower and prior insecticide treatments. [] This suggests that pre-existing soil conditions and environmental factors play a significant role in the breakdown of carbofuran and subsequent formation of 3-ketocarbofuran phenol.
Q3: Does the presence of other insecticides in the soil affect the degradation of carbofuran and the formation of 3-ketocarbofuran phenol?
A3: Yes, research indicates that the presence of other insecticides can influence the degradation of carbofuran. For example, in soils treated with carbosulfan, the degradation of carbosulfan leads to the formation of carbofuran. [] Interestingly, the combined concentration of carbosulfan and carbofuran in these soils was found to be higher than the concentration of carbofuran alone in soils treated solely with carbofuran. [] This suggests that the presence of carbosulfan might slow down the degradation of carbofuran, potentially impacting the formation of downstream metabolites like 3-ketocarbofuran phenol.
Q4: Is 3-ketocarbofuran phenol found in plants grown in soils treated with carbofuran?
A4: Research on cauliflower and Brussels sprouts crops suggests that while carbofuran and some of its metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran are found in plant foliage, 3-ketocarbofuran phenol itself was not detected. [] This indicates that while 3-ketocarbofuran phenol is a significant product of carbofuran degradation in soil, it might not be readily absorbed or translocated into the plant tissues.
Q5: How do the chemical structures of carbofuran and its derivatives, like carbosulfan and furathiocarb, influence their persistence in the soil?
A5: Studies comparing carbosulfan, furathiocarb, and carbofuran suggest that chemical modifications to the carbamate functional group can impact their soil biodegradation rates. [] Carbosulfan, which has a derivatized carbamate function, degrades slower than carbofuran, which has a non-derivatized carbamate function. [] This implies that the specific chemical structure of these insecticides, particularly around the carbamate group, plays a crucial role in their susceptibility to degradation processes in the soil, ultimately affecting their persistence and the formation of metabolites like 3-ketocarbofuran phenol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

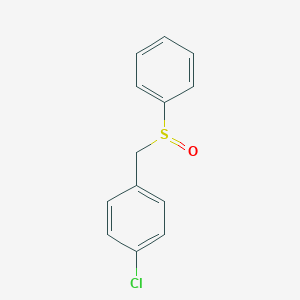
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)

